molecular formula C14H25ClN2O4 B2729793 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride CAS No. 2375250-66-9

2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride

Cat. No. B2729793
M. Wt: 320.81
InChI Key: ZRPBPIHADJKKLN-JYXVGQNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride is a useful research compound. Its molecular formula is C14H25ClN2O4 and its molecular weight is 320.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research on compounds with structural similarities to "2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate; hydrochloride" has led to the development of various synthetic methods and structural analyses. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Acid-Catalyzed Rearrangement and Synthesis of Derivatives

Nativi et al. (1989) explored the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, leading to the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, demonstrating the versatility of such compounds in synthesizing complex molecular structures (Nativi et al., 1989).

Asymmetric Synthesis and Applications

The asymmetric synthesis of bicyclic amino acid derivatives, as discussed by Waldmann and Braun (1991), showcases the potential of azabicyclic compounds in producing chiral molecules, which are crucial in pharmaceutical development and other fields of chemical research (Waldmann & Braun, 1991).

Scalable Synthesis for Industrial Applications

Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting the compound's relevance to industrial-scale applications, including pharmaceutical synthesis (Maton et al., 2010).

Conformationally Constrained Amino Acids and Peptidomimetics

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids for the development of a glutamic acid analogue by Hart and Rapoport (1999) illustrates the utility of such compounds in designing peptidomimetics, which play a crucial role in drug discovery and development (Hart & Rapoport, 1999).

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9+,10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPBPIHADJKKLN-JYXVGQNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2C[C@H]([C@H](C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145874823

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